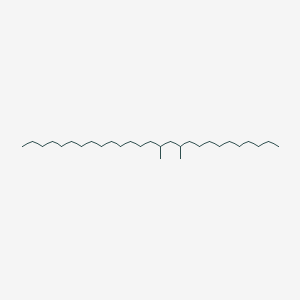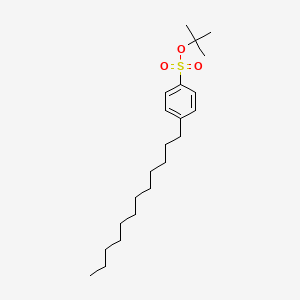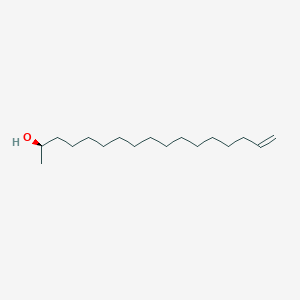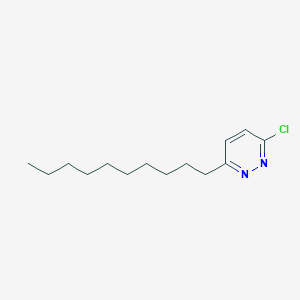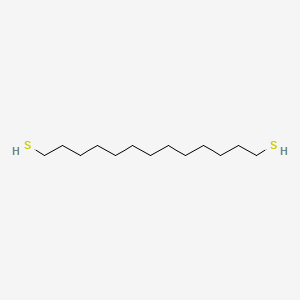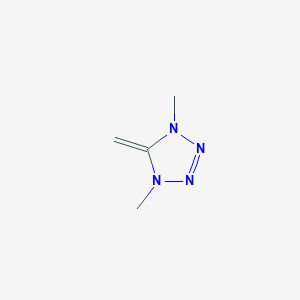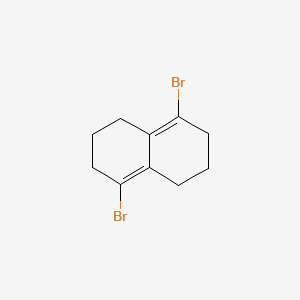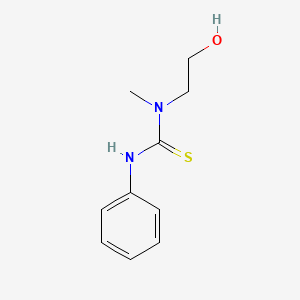
Hexadecanoic acid, 2-methoxy-1-(methoxymethyl)ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hexadecanoic acid, 2-methoxy-1-(methoxymethyl)ethyl ester is an organic compound with the molecular formula C21H42O4. It is an ester derivative of hexadecanoic acid, commonly known as palmitic acid. This compound is characterized by the presence of a methoxy group and a methoxymethyl group attached to the ester moiety, which imparts unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of hexadecanoic acid, 2-methoxy-1-(methoxymethyl)ethyl ester typically involves the esterification of hexadecanoic acid with 2-methoxy-1-(methoxymethyl)ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a fixed-bed reactor can also be employed to streamline the esterification process and reduce the need for extensive purification steps.
化学反应分析
Types of Reactions
Hexadecanoic acid, 2-methoxy-1-(methoxymethyl)ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield hexadecanoic acid and 2-methoxy-1-(methoxymethyl)ethanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) or sulfuric acid (H2SO4) in aqueous medium, while basic hydrolysis employs sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Transesterification: Catalysts such as sodium methoxide (NaOCH3) or potassium carbonate (K2CO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a standard reagent for reducing esters to alcohols.
Major Products
Hydrolysis: Hexadecanoic acid and 2-methoxy-1-(methoxymethyl)ethanol.
Transesterification: A new ester and an alcohol.
Reduction: Hexadecanol and 2-methoxy-1-(methoxymethyl)ethanol.
科学研究应用
Hexadecanoic acid, 2-methoxy-1-(methoxymethyl)ethyl ester has various applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and transesterification reactions.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ester linkage, which can be hydrolyzed in vivo to release active compounds.
Industry: It is used in the formulation of cosmetics and personal care products due to its emollient properties.
作用机制
The mechanism of action of hexadecanoic acid, 2-methoxy-1-(methoxymethyl)ethyl ester involves its hydrolysis to release hexadecanoic acid and 2-methoxy-1-(methoxymethyl)ethanol. Hexadecanoic acid can interact with cellular membranes and modulate signaling pathways, while 2-methoxy-1-(methoxymethyl)ethanol may have its own biological effects. The exact molecular targets and pathways are still under investigation.
相似化合物的比较
Similar Compounds
Hexadecanoic acid, 2-methyl-, methyl ester: This compound has a similar ester structure but with a methyl group instead of a methoxy group.
Hexadecanoic acid, 2-hydroxy-, methyl ester: This ester has a hydroxyl group, making it more hydrophilic compared to the methoxy derivative.
Uniqueness
Hexadecanoic acid, 2-methoxy-1-(methoxymethyl)ethyl ester is unique due to the presence of both methoxy and methoxymethyl groups, which influence its solubility, reactivity, and potential biological activities. These functional groups can enhance its stability and modify its interaction with biological systems compared to other esters of hexadecanoic acid.
属性
CAS 编号 |
136132-40-6 |
|---|---|
分子式 |
C21H42O4 |
分子量 |
358.6 g/mol |
IUPAC 名称 |
1,3-dimethoxypropan-2-yl hexadecanoate |
InChI |
InChI=1S/C21H42O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)25-20(18-23-2)19-24-3/h20H,4-19H2,1-3H3 |
InChI 键 |
ZEYQSIOXSAWZQM-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)OC(COC)COC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


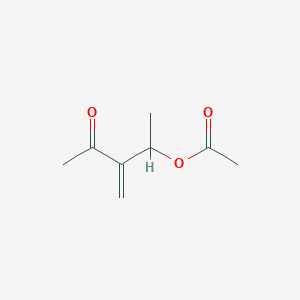
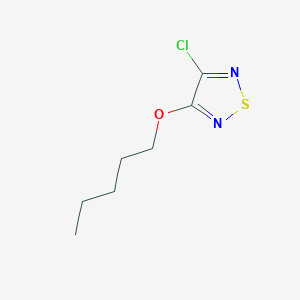
![1-Ethyl-2-[(4-fluorophenyl)methyl]-3-hydroxypyridin-4(1H)-one](/img/structure/B14263884.png)
![3-Methyl-N-[1-(prop-2-en-1-yl)cyclohexyl]aniline](/img/structure/B14263889.png)
![6H,11H-Indolo[3,2-c]Isoquinoline-5-one](/img/structure/B14263890.png)
